molecular formula C4H2BrClN2O B13590323 4-bromo-1H-pyrazole-1-carbonylchloride

4-bromo-1H-pyrazole-1-carbonylchloride

Cat. No.: B13590323
M. Wt: 209.43 g/mol
InChI Key: OVFUTXCXTRNIMD-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole-1-carbonylchloride is a chemical compound with the molecular formula C4H2BrClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 4-bromo-1H-pyrazole-1-carbonylchloride typically involves the reaction of 4-bromo-1H-pyrazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

4-Bromo-1H-pyrazole-1-carbonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization Reactions: It can be used in cyclization reactions to form more complex heterocyclic compounds.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-Bromo-1H-pyrazole-1-carbonylchloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceutical agents.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Material Science: The compound can be used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrazole-1-carbonylchloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with.

Comparison with Similar Compounds

Similar compounds to 4-bromo-1H-pyrazole-1-carbonylchloride include other pyrazole derivatives such as 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole. These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C4H2BrClN2O

Molecular Weight

209.43 g/mol

IUPAC Name

4-bromopyrazole-1-carbonyl chloride

InChI

InChI=1S/C4H2BrClN2O/c5-3-1-7-8(2-3)4(6)9/h1-2H

InChI Key

OVFUTXCXTRNIMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(=O)Cl)Br

Origin of Product

United States

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